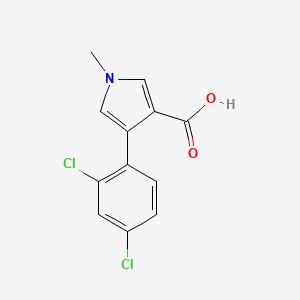

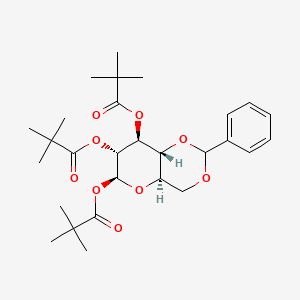

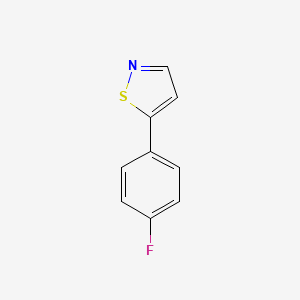

![molecular formula C9H7N B573564 1H-Pyrrolo[2,1,5-CD]pyrrolizine CAS No. 174450-83-0](/img/structure/B573564.png)

1H-Pyrrolo[2,1,5-CD]pyrrolizine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrrolo[2,1,5-CD]pyrrolizine is a nitrogen-containing heterocyclic compound . It is a complex organic compound with a unique structure .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,1,5-CD]pyrrolizine and its derivatives involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The mechanistic pathway and stereo-electronic factors affecting the yield and selectivity of the product are briefly explained in these studies .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,1,5-CD]pyrrolizine is complex and unique . It is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[2,1,5-CD]pyrrolizine are complex and involve various synthetic routes . These reactions are influenced by various factors such as the type of reactants, reaction conditions, and catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,1,5-CD]pyrrolizine are unique due to its complex structure . These properties can be influenced by various factors such as the type of substituents and the reaction conditions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions : Jessep and Leaver (1980) detailed the synthesis of pyrrolo[2,1,5-cd]indolizines and pyrazino[2,1,6-cd]pyrrolizines, derivatives of 3H-pyrrolizine, and described their electrophilic and nucleophilic substitution reactions (Jessep & Leaver, 1980).

Pharmacological Applications : Jørgensen et al. (2000) synthesized 1-Ethyl-2-(4-hydroxyphenyl)pyrrolo[2,1,5-cd]indolizine, showing high affinity as a non-steroidal agonist for the estrogen receptor and exhibiting potential in treating post-menopausal osteoporosis (Jørgensen et al., 2000).

Anti-Leukemic Activity : Ladurée et al. (1989) reported on the synthesis of certain pyrrolizine derivatives and their evaluation for antileukemic activity, finding that some compounds exhibited significant activity comparable to mitomycin (Ladurée et al., 1989).

Cancer Research : Belal et al. (2014) and Gouda et al. (2014) investigated novel pyrrolizine derivatives for their potential as anticancer agents, finding that some derivatives exhibited promising anticancer activities against various cancer cell lines (Belal et al., 2014), (Gouda et al., 2014).

Structural Analysis and Synthesis : Blockhuys et al. (2001) and Melo et al. (2005) conducted structural studies of pyrrolizin-3-one and its derivatives, contributing to the understanding of their molecular structures (Blockhuys et al., 2001), (Melo et al., 2005).

Anti-Inflammatory Activity : Dholakia (2023) and Sun et al. (2019) explored the anti-inflammatory potential of pyrrolizine derivatives, with Dholakia focusing on specific pyrrole derivatives and Sun et al. isolating a novel pyrrolizine alkaloid from Punica granatum peels (Dholakia, 2023), (Sun et al., 2019).

Direcciones Futuras

The future directions for the study of 1H-Pyrrolo[2,1,5-CD]pyrrolizine and its derivatives could involve further exploration of their synthesis methods, understanding their mechanism of action, and investigating their potential applications in various fields . This could lead to the development of new drugs and other useful compounds .

Propiedades

IUPAC Name |

10-azatricyclo[5.2.1.04,10]deca-1,3,5,7-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMWYUPMZLHXBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C2C=CC3=CC=C1N23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666080 |

Source

|

| Record name | 1H-Pyrrolo[2,1,5-cd]pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174450-83-0 |

Source

|

| Record name | 1H-Pyrrolo[2,1,5-cd]pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

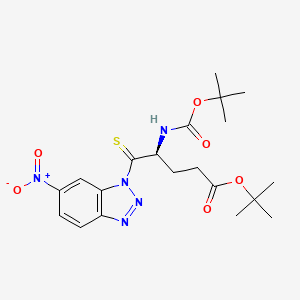

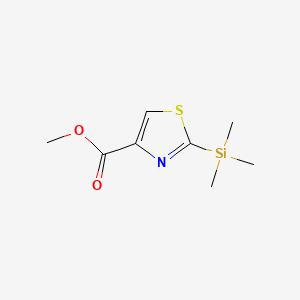

![Methyl 4-[(1S)-2-chloro-1-hydroxyethyl]benzoate](/img/structure/B573498.png)

![[Ala92]-Peptide 6](/img/structure/B573502.png)